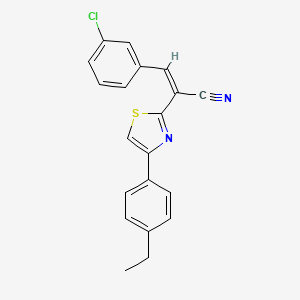
(Z)-3-(3-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15ClN2S and its molecular weight is 350.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-3-(3-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure comprising a chlorophenyl group, an ethylphenyl group, and a thiazole ring, which may contribute to its interaction with various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis, which includes the condensation of a haloketone with a thioamide.
- Coupling Reactions : Employing palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling to attach the chlorophenyl and ethylphenyl groups.
- Formation of Acrylonitrile Moiety : Completing the synthesis by incorporating the acrylonitrile group.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown promising results against various cancer cell lines. The mechanism of action often involves inhibition of key signaling pathways associated with tumor growth and proliferation.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | NUGC (gastric cancer) | 0.025 | Inhibition of tyrosine kinases |
| Compound B | MDA-MB-231 (breast cancer) | 0.012 | Induction of apoptosis |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both gram-positive and gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | 1 µg/mL |
| Escherichia coli | 1 µg/mL | 2 µg/mL |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Potential interaction with enzymes involved in cancer cell metabolism.
- Receptor Modulation : Possible modulation of receptors that regulate cell proliferation and apoptosis.
Case Studies
-
Case Study on Anticancer Efficacy :
A study investigated the effects of thiazole derivatives on human breast cancer cells (MDA-MB-231). The results indicated that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics, suggesting a potential for developing more effective treatments. -
Antimicrobial Evaluation :
Another case study focused on the antimicrobial properties against Staphylococcus aureus. The compound demonstrated superior activity compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.
Propiedades
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2S/c1-2-14-6-8-16(9-7-14)19-13-24-20(23-19)17(12-22)10-15-4-3-5-18(21)11-15/h3-11,13H,2H2,1H3/b17-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCANETZBNUFXRN-YVLHZVERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













